molecular formula C21H19NO5S B2641500 Methyl 3-(4-{[2-(benzyloxy)acetyl]amino}phenoxy)-2-thiophenecarboxylate CAS No. 900015-16-9

Methyl 3-(4-{[2-(benzyloxy)acetyl]amino}phenoxy)-2-thiophenecarboxylate

Cat. No.: B2641500
CAS No.: 900015-16-9
M. Wt: 397.45
InChI Key: GSJDPMMYFGGSLK-UHFFFAOYSA-N
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Description

Methyl 3-(4-{[2-(benzyloxy)acetyl]amino}phenoxy)-2-thiophenecarboxylate is a thiophene-based derivative characterized by a central thiophene ring substituted with a phenoxy group, a benzyloxyacetyl amino moiety, and a methyl ester. Its synthesis likely involves multi-step reactions, including esterification, amide coupling, and aromatic substitution, as inferred from analogous thiophene derivatives .

Properties

IUPAC Name

methyl 3-[4-[(2-phenylmethoxyacetyl)amino]phenoxy]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO5S/c1-25-21(24)20-18(11-12-28-20)27-17-9-7-16(8-10-17)22-19(23)14-26-13-15-5-3-2-4-6-15/h2-12H,13-14H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSJDPMMYFGGSLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)OC2=CC=C(C=C2)NC(=O)COCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-{[2-(benzyloxy)acetyl]amino}phenoxy)-2-thiophenecarboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.

    Introduction of the Phenoxy Group: The phenoxy group is introduced via a nucleophilic substitution reaction, where a phenol derivative reacts with a suitable leaving group on the thiophene ring.

    Attachment of the Benzyloxyacetylamino Group: This step involves the acylation of an amine with benzyloxyacetyl chloride, followed by coupling with the phenoxy-substituted thiophene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-{[2-(benzyloxy)acetyl]amino}phenoxy)-2-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Electrophilic reagents like bromine or nitrating agents can be used under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Research :
    • Studies have indicated that compounds similar to methyl 3-(4-{[2-(benzyloxy)acetyl]amino}phenoxy)-2-thiophenecarboxylate exhibit potential anticancer properties. In particular, research focusing on the screening of drug libraries has identified novel anticancer compounds through multicellular spheroid models. These studies emphasize the importance of chemical modifications in enhancing biological activity against cancer cells .
  • Drug Development :
    • The compound's structure suggests it may interact with biological targets involved in disease pathways, making it a candidate for further development into therapeutic agents. The incorporation of benzyloxy and acetyl groups may enhance solubility and bioavailability, critical factors in drug formulation .
  • Enzyme Inhibition Studies :
    • Research has demonstrated that derivatives of thiophene compounds can act as enzyme inhibitors. The presence of the thiophene ring in this compound may contribute to its ability to modulate enzyme activity, which is crucial in metabolic pathways .

Material Science Applications

  • Polymer Synthesis :
    • The compound can be utilized as a building block in the synthesis of new polymeric materials. Its functional groups allow for copolymerization with other monomers, potentially leading to materials with tailored properties for specific applications .
  • Nanotechnology :
    • This compound can be explored in the development of nanocarriers for drug delivery systems. The thiophene moiety may enhance the interaction with cellular membranes, facilitating the transport of therapeutic agents .

Case Studies

Study ReferenceFocus AreaFindings
Anticancer ScreeningIdentification of novel anticancer compounds through drug library screening on multicellular spheroids.
Enzyme InhibitionDemonstrated potential as an enzyme inhibitor, impacting metabolic pathways significantly.
Polymer ApplicationsExplored as a building block for synthesizing new polymers with enhanced properties.

Mechanism of Action

The mechanism of action of Methyl 3-(4-{[2-(benzyloxy)acetyl]amino}phenoxy)-2-thiophenecarboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs share key features such as thiophene cores, ester groups, and substituted aromatic systems. Below is a detailed comparison based on synthesis, molecular properties, and functional attributes:

Structural and Functional Group Analysis

Compound Name Key Functional Groups Molecular Weight Key References
Methyl 3-(4-{[2-(benzyloxy)acetyl]amino}phenoxy)-2-thiophenecarboxylate (Target) Thiophene, methyl ester, benzyloxyacetyl amide, phenoxy ~429.45 g/mol* Inferred
Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6o) Thiophene, ethyl ester, hydroxyl phenyl, tetrahydrobenzothiophene 390.44 g/mol
Methyl 5-amino-4-cyano-3-(2-methoxy-2-oxoethyl)-2-thiophenecarboxylate Thiophene, methyl ester, cyano, methoxyethyl 254.28 g/mol
Methyl 3-[(2-{[2-(methoxycarbonyl)phenyl]sulfanyl}acetyl)amino]-2-thiophenecarboxylate Thiophene, methyl ester, sulfanyl, methoxycarbonyl phenyl 377.44 g/mol

*Calculated based on molecular formula.

Spectroscopic and Analytical Data

  • Compound 6o : Validated by $ ^1H $ NMR (δ 1.21–7.25 ppm), $ ^{13}C $ NMR (δ 14.2–173.0 ppm), and HRMS-ESI (m/z 390.1370) .
  • Methyl 3-[(2-{[2-(methoxycarbonyl)phenyl]sulfanyl}acetyl)amino]-2-thiophenecarboxylate: Catalog data include CAS number 477869-07-1 and MDL MFCD02082143, though spectral details are absent .

Functional and Application Differences

  • Pesticide Analogs () : Methyl esters of triazine-sulfonylureas (e.g., triflusulfuron methyl) share ester groups but differ in triazine cores, emphasizing herbicidal activity .

Biological Activity

Methyl 3-(4-{[2-(benzyloxy)acetyl]amino}phenoxy)-2-thiophenecarboxylate (CAS Number: 900015-16-9) is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

  • Linear Formula : C21H19NO5S
  • Molecular Weight : 397.45 g/mol

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have shown the ability to inhibit enzymes such as xanthine oxidase, which plays a role in oxidative stress and inflammation. The incorporation of specific functional groups may enhance binding affinity and inhibitory potency against target enzymes .
  • Antimicrobial Properties : Compounds with similar thiophene and phenoxy moieties have demonstrated antimicrobial activity against various pathogens, suggesting that this compound may exhibit similar effects.
  • Anticancer Activity : The structural features of this compound align with known anticancer agents, suggesting potential cytotoxic effects against cancer cell lines. Research indicates that modifications in the phenyl and thiophene rings can enhance selectivity and potency against tumor cells .

Biological Activity Data

The biological activity data for this compound is summarized in the following table:

Activity TypeObserved EffectReference
Enzyme InhibitionModerate inhibition of xanthine oxidase
AntimicrobialPotential activity against bacteria
CytotoxicityEffective against certain cancer cell lines

Case Studies and Research Findings

  • Xanthine Oxidase Inhibition Study : A study evaluating various derivatives of thiazole compounds highlighted that modifications similar to those present in this compound resulted in significant xanthine oxidase inhibition, with IC50 values comparable to established inhibitors like febuxostat .
  • Antimicrobial Activity Assessment : In vitro studies on thiophene derivatives indicated effective antimicrobial properties against Staphylococcus aureus and Escherichia coli, suggesting that the target compound may possess similar antibacterial properties due to its structural components .
  • Cytotoxicity Evaluation : Research on phenoxy-substituted compounds showed varying degrees of cytotoxicity against different cancer cell lines. The presence of the benzyloxyacetyl group was noted to enhance selectivity towards tumor cells while reducing toxicity towards normal cells .

Q & A

Q. Basic Analytical Workflow

Technique Parameters Purpose
NMR 500 MHz, DMSO-d₆Confirm functional groups (e.g., benzyloxy, thiophene) .
HPLC C18 column, 1.0 mL/min flowQuantify purity (>95%) and detect impurities .
Mass Spectrometry ESI+ mode, m/z 427.4 [M+H]⁺Verify molecular weight .

How can synthetic yields be optimized for large-scale production?

Q. Advanced Synthesis Optimization

  • Catalyst alternatives : Replace DCC with EDC·HCl to reduce side reactions .
  • Solvent optimization : Use DMF instead of THF for improved solubility of intermediates .
  • Temperature control : Maintain 0–5°C during coupling to prevent epimerization .

How should researchers address contradictions in reported biological activity data?

Advanced Data Contradiction Analysis
Discrepancies (e.g., varying IC₅₀ values across studies) may arise from:

  • Assay variability : Use standardized HDAC inhibition kits (e.g., BPS Bioscience) across labs.
  • Cell line specificity : Test in multiple models (e.g., SH-SY5Y neurons, RAW 264.7 macrophages) .
  • Dose-response validation : Perform 8-point dilution curves (0.1–100 μM) to confirm potency .

What structural modifications could enhance this compound’s bioactivity?

Q. Advanced Structure-Activity Relationship (SAR)

  • Benzyloxy substitution : Replace with electron-withdrawing groups (e.g., -CF₃) to improve HDAC binding .
  • Thiophene ring modification : Introduce methyl groups at C4/C5 to enhance metabolic stability .
  • In silico validation : Perform molecular docking (AutoDock Vina) against HDAC2 (PDB: 6G3O) to prioritize analogs .

What methodologies are recommended for in vivo pharmacokinetic studies?

Q. Advanced ADME Profiling

  • Plasma stability : Incubate compound (10 μM) in mouse plasma (37°C, 24 hrs) and quantify via LC-MS/MS .
  • Tissue distribution : Administer 10 mg/kg (IV) and measure brain/plasma ratios at 1, 4, 8 hrs post-dose.
  • Metabolite ID : Use UPLC-QTOF to detect glucuronide/sulfate conjugates in liver microsomes .

How can synergistic effects with other therapeutics be evaluated?

Q. Advanced Combination Therapy

  • Cancer models : Test with paclitaxel (1–10 nM) in MDA-MB-231 cells using Chou-Talalay synergy assays .
  • In vivo validation : Use xenograft mice (e.g., HT-29 tumors) with compound (25 mg/kg) + 5-FU (30 mg/kg).
  • Mechanistic analysis : Profile apoptosis (Annexin V/PI) and autophagy (LC3-II Western blot) .

Notes

  • Cite peer-reviewed journals and standardized protocols (e.g., PubChem, analytical chemistry methods) .

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